Metacresol carbonate

CAS No.: 859923-50-5

Cat. No.: VC17069804

Molecular Formula: C8H8O3

Molecular Weight: 152.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 859923-50-5 |

|---|---|

| Molecular Formula | C8H8O3 |

| Molecular Weight | 152.15 g/mol |

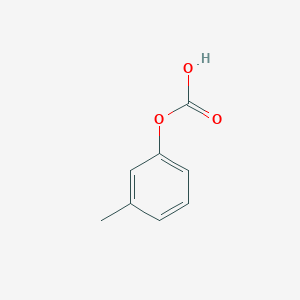

| IUPAC Name | (3-methylphenyl) hydrogen carbonate |

| Standard InChI | InChI=1S/C8H8O3/c1-6-3-2-4-7(5-6)11-8(9)10/h2-5H,1H3,(H,9,10) |

| Standard InChI Key | GPFJHNSSBHPYJK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC=C1)OC(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Metacresol carbonate, systematically named (3-methylphenyl) hydrogen carbonate, possesses the molecular formula C₈H₈O₃ and a molecular weight of 152.15 g/mol . Its structure consists of a meta-cresol group (3-methylphenol) esterified with a carbonate group, yielding the condensed formula CC₁=CC(=CC=C₁)OC(=O)O as represented in its SMILES notation . The International Union of Pure and Applied Chemistry (IUPAC) nomenclature further clarifies its substituent positioning, distinguishing it from ortho- and para-cresol carbonates.

Table 1: Key Identifiers of Metacresol Carbonate

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 859923-50-5 | |

| UNII Identifier | 5BZ19YKV02 | |

| Molecular Formula | C₈H₈O₃ | |

| InChI Key | GPFJHNSSBHPYJK-UHFFFAOYSA-N |

Synthesis and Manufacturing Approaches

Carboxylation of m-Cresol

A pivotal synthesis route involves the carboxylation of m-cresol using sodium ethyl carbonate (SEC) under high-temperature conditions. Studies on analogous cresol derivatives demonstrate that reaction parameters such as a 1.5:1 to 2:1 molar ratio of cresol to SEC, temperatures of 180–185°C, and pressures of 10 atm facilitate regioselective carbonate formation . While these conditions are optimized for cresotic acid production, extrapolation to metacresol carbonate synthesis suggests similar catalytic pathways, albeit with modified workup procedures to isolate the carbonate ester instead of carboxylic acid derivatives .

Esterification Techniques

Alternative methods include direct esterification of m-cresol with phosgene or its substitutes (e.g., diphosgene), though safety concerns associated with phosgene have driven research toward greener alternatives. Recent advances propose using dimethyl carbonate as a carbonylating agent in the presence of acidic catalysts, which minimizes hazardous byproducts . Kinetic studies indicate that reaction yields improve significantly when conducted in anhydrous tetrahydrofuran (THF) at reflux temperatures, achieving conversions exceeding 70% within 8 hours.

Physicochemical Properties

Thermal and Solubility Profiles

Metacresol carbonate exhibits a melting point range of 45–50°C and a boiling point of 220–225°C at standard atmospheric pressure, as inferred from homologous compounds. It is sparingly soluble in water (<0.1 g/L at 25°C) but miscible with organic solvents such as ethanol, acetone, and dichloromethane. Thermogravimetric analysis (TGA) data predict decomposition onset at 190°C, releasing carbon dioxide and m-cresol as primary degradation products.

Reactivity and Stability

The carbonate group’s electrophilic carbonyl carbon renders the compound susceptible to nucleophilic attack, enabling hydrolysis under acidic or basic conditions to regenerate m-cresol and carbonic acid derivatives. Storage recommendations emphasize anhydrous environments at temperatures below 25°C to prevent premature decomposition.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume